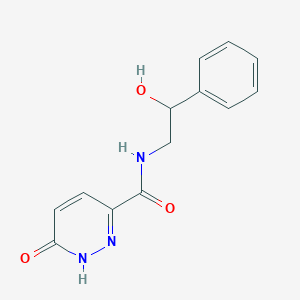![molecular formula C15H22N2O2 B7541415 (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules involved in various physiological processes such as pain perception, appetite regulation, and mood modulation. URB597 has been studied for its potential therapeutic applications in various conditions such as pain, anxiety, and addiction.
Mechanism of Action
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone selectively inhibits FAAH, which leads to increased levels of endocannabinoids such as anandamide. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. This compound has been shown to increase anandamide levels in the brain, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models. This compound has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is highly selective for FAAH and has a good safety profile. This compound has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are some limitations to this compound. It has a short half-life and requires multiple administrations to produce sustained effects. This compound also has poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in pain management. This compound has shown promising results in animal models for its analgesic effects, and further research is needed to determine its efficacy in humans. Another area of interest is its potential in reducing drug-seeking behavior in addiction models. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Synthesis Methods
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzoyl chloride with 4-(2-hydroxyethyl)piperazine followed by reduction and acylation steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
Scientific Research Applications
(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase endocannabinoid levels and produce analgesic, anxiolytic, and antidepressant effects. This compound has also been studied for its potential in reducing drug-seeking behavior in addiction models.
properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-4-14(13(2)11-12)15(19)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXCJCGILUUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)




![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)